4-(3-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
4-(3-Methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with potentially enhanced biological activity.
Scientific Research Applications
4-(3-Methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide include other tetrahydropyrimidine derivatives with different substituents on the phenyl and pyrimidine rings. Examples include:
- 4-(4-Methoxyphenyl)-6-methyl-2-oxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 4-(3-Methoxyphenyl)-6-methyl-2-oxo-N-(m-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity
Biological Activity
The compound 4-(3-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a class of pyrimidine derivatives that exhibit significant biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydropyrimidine core with various substituents that contribute to its biological activity. The molecular formula is C22H24N2O3 with a molecular weight of approximately 364.44 g/mol. Below is a summary of its key physicochemical properties:
Property | Value |
---|---|
Molecular Weight | 364.44 g/mol |
LogP | 3.986 |
Polar Surface Area | 73.03 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 3 |
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. A study by Nagaraj and Reddy (2008) highlighted that compounds with methoxy substitutions showed enhanced activity against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus due to their ability to disrupt microbial cell walls . The specific compound has been shown to inhibit bacterial growth effectively, particularly against Gram-positive strains.
Case Study: Antimicrobial Evaluation
A series of synthesized derivatives were evaluated for their antibacterial activity using the agar well diffusion method. The minimal inhibitory concentration (MIC) was determined for various strains:
Compound | MIC (µg/mL) | Target Strains |
---|---|---|
4-(3-methoxyphenyl)-... | 32 | Staphylococcus aureus |
64 | Bacillus subtilis | |
128 | Escherichia coli |
These results indicate that the compound can serve as a potential lead in developing new antimicrobial agents.
Antiviral Activity
The antiviral potential of tetrahydropyrimidine derivatives has also been explored. A study focused on HIV-1 integrase inhibitors demonstrated that certain derivatives exhibited IC50 values below 1 µM, indicating strong inhibitory effects on viral replication processes . Although the specific compound's direct antiviral activity remains to be fully characterized, its structural analogs suggest promising avenues for further research.
Anticancer Properties
Pyrimidine derivatives have been investigated for their anticancer activities due to their ability to interfere with DNA synthesis and repair mechanisms. A notable study reported the synthesis of various tetrahydropyrimidine derivatives that showed significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7 . The presence of methoxy and methyl groups in the structure may enhance these effects through improved cellular uptake and interaction with DNA.
Case Study: Cytotoxicity Evaluation
An evaluation of cytotoxicity against several cancer cell lines yielded the following results:
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
HeLa | 0.85 | 4-(3-methoxyphenyl)-... |
MCF-7 | 1.20 | 4-(3-methoxyphenyl)-... |
These findings suggest that this compound could be further developed as an anticancer therapeutic agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Substituents such as methoxy and methyl groups at specific positions on the phenyl rings have been associated with increased potency against various pathogens and cancer cells .
Properties
IUPAC Name |
4-(3-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-7-4-5-10-16(12)22-19(24)17-13(2)21-20(25)23-18(17)14-8-6-9-15(11-14)26-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPSANLWIMGCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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